molecular formula C17H38O2Sn B14401418 Tributyl[1-(methoxymethoxy)propyl]stannane CAS No. 89726-99-8

Tributyl[1-(methoxymethoxy)propyl]stannane

Cat. No.: B14401418
CAS No.: 89726-99-8
M. Wt: 393.2 g/mol
InChI Key: ZFTGVLIUTQXPOO-UHFFFAOYSA-N
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Description

Tributyl[1-(methoxymethoxy)propyl]stannane is an organotin compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a tin atom bonded to three butyl groups and a 1-(methoxymethoxy)propyl group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl[1-(methoxymethoxy)propyl]stannane typically involves a multi-step process. One common method starts with the preparation of (tributylstannyl)methanol. This is achieved by reacting tributyltin hydride with paraformaldehyde in the presence of butyllithium and diisopropylamine in dry tetrahydrofuran . The resulting (tributylstannyl)methanol is then reacted with dimethoxymethane in the presence of boron trifluoride etherate and molecular sieves to yield this compound .

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tributyl[1-(methoxymethoxy)propyl]stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include butyllithium, boron trifluoride etherate, and various nucleophiles. Reaction conditions often involve inert atmospheres (e.g., argon) and anhydrous solvents to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of organotin compounds with different functional groups, while hydrostannylation can produce organotin derivatives with added alkyl or alkenyl groups .

Scientific Research Applications

Tributyl[1-(methoxymethoxy)propyl]stannane has several applications in scientific research:

Mechanism of Action

The mechanism by which Tributyl[1-(methoxymethoxy)propyl]stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin center can coordinate with nucleophiles, facilitating substitution reactions. Additionally, the compound can participate in radical reactions, where the tin atom stabilizes radical intermediates, promoting the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[1-(methoxymethoxy)propyl]stannane is unique due to the presence of the methoxymethoxy group, which serves as a protective group for alcohols. This feature allows for selective reactions and easy deprotection under mild conditions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

89726-99-8

Molecular Formula

C17H38O2Sn

Molecular Weight

393.2 g/mol

IUPAC Name

tributyl-[1-(methoxymethoxy)propyl]stannane

InChI

InChI=1S/C5H11O2.3C4H9.Sn/c1-3-4-7-5-6-2;3*1-3-4-2;/h4H,3,5H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

ZFTGVLIUTQXPOO-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(CC)OCOC

Origin of Product

United States

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